

A Comparative Guide to the Infrared Spectroscopy of 2-(2-aminophenyl)acetonitrile

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Compound of Interest

Compound Name: 2-(2-aminophenyl)acetonitrile

Cat. No.: B023982

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This guide provides a detailed analysis of the characteristic Infrared (IR) absorption peaks for the functional groups present in **2-(2-aminophenyl)acetonitrile**. The data presented serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development for the structural elucidation and verification of this molecule.

The structure of **2-(2-aminophenyl)acetonitrile** incorporates a primary aromatic amine, a nitrile group, and an ortho-disubstituted benzene ring. Each of these functional groups exhibits distinct vibrational frequencies in the infrared spectrum, which allows for their unambiguous identification.

Data Presentation: Characteristic IR Peaks

The following table summarizes the expected IR absorption frequencies for the key functional groups in **2-(2-aminophenyl)acetonitrile**. These ranges are based on established spectroscopic data for primary aromatic amines, aromatic nitriles, and substituted aromatic compounds.

Functional Group	Vibrational Mode	General Expected Wavenumber (cm ⁻¹)	Specific Expected Peaks for 2-(2-aminophenyl)acetonitrile (cm ⁻¹)
Primary Aromatic Amine (-NH ₂)	N-H Asymmetric & Symmetric Stretch	3300-3500[1][2][3]	Two sharp bands, ~3450 and ~3350
N-H Bend (Scissoring)	1580-1650[4][5]	~1620	
C-N Stretch	1250-1335[4][5]	~1280	
Nitrile (-C≡N)	C≡N Stretch	2220-2260[6][7]	~2230 (Conjugation with the aromatic ring lowers the frequency) [6][8][9]
Aromatic Ring (Ortho-disubstituted)	Aromatic C-H Stretch	3000-3100[10][11][12]	>3000
Aromatic C=C Ring Stretch	1400-1600[10][11][13]	Multiple peaks, typically around 1600 and 1450-1500	
C-H Out-of-Plane (OOP) Bend	675-900[10][11][12]	Strong band around 750 (characteristic of ortho-disubstitution)	
Aliphatic Methylene (-CH ₂ -)	C-H Asymmetric & Symmetric Stretch	2850-3000[14]	~2925 and ~2855

Experimental Protocols

Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy

To obtain the infrared spectrum of **2-(2-aminophenyl)acetonitrile**, a standard procedure using the potassium bromide (KBr) pellet technique is recommended.

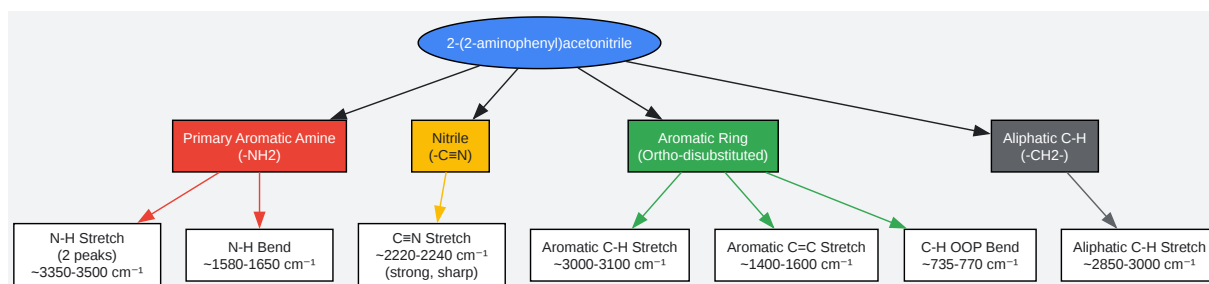
- **Sample Preparation:** Dry approximately 1-2 mg of the **2-(2-aminophenyl)acetonitrile** sample and 100-200 mg of spectroscopic grade KBr powder separately in an oven at 110°C

for 2-4 hours to remove any moisture.

- **Grinding:** Add the dried sample and KBr to an agate mortar and gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
- **Pellet Formation:** Transfer a portion of the powdered mixture into a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a thin, transparent, or translucent KBr pellet.
- **Spectral Acquisition:** Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- **Background Scan:** Perform a background scan with an empty sample compartment to record the spectrum of atmospheric water and carbon dioxide.
- **Sample Scan:** Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum against the background spectrum to yield the final absorbance or transmittance IR spectrum of the compound.

Visualization of Functional Groups and IR Peaks

The logical relationship between the structural components of **2-(2-aminophenyl)acetonitrile** and their corresponding IR spectral regions is illustrated below.



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Functional groups of the molecule and their IR absorption regions.

In summary, the IR spectrum of **2-(2-aminophenyl)acetonitrile** is distinguished by a pair of sharp peaks for the N-H stretches of the primary amine, a strong and sharp absorption for the nitrile group, and characteristic peaks for the ortho-disubstituted aromatic ring. These features provide a reliable spectroscopic fingerprint for the confirmation of its chemical structure.

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